

"Adenosine-2-carboxy methyl amide" basic properties and characteristics

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An In-depth Technical Guide to Adenosine-2-Carboxymethylamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Adenosine-2-carboxymethylamide" is a term that may encompass several related adenosine derivatives. Primarily, it relates to a class of purine nucleoside analogs with potential therapeutic applications, including antitumor activity. This guide delves into the core properties, biological activities, and experimental methodologies associated with this class of compounds, with a particular focus on their role as modulators of adenosine receptors. Due to the limited specific data on "Adenosine-2-carboxymethylamide," this document synthesizes information from closely related and well-studied 2-substituted adenosine-5'-carboxamide derivatives to provide a comprehensive technical overview.

Introduction to Adenosine and its Receptors

Adenosine is a fundamental purine nucleoside present throughout the body, playing a crucial role in various physiological processes.[1][2][3] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are distinguished by their tissue distribution, signaling mechanisms, and affinity for adenosine.[1] A1 and A2A receptors exhibit high affinity for adenosine, while A2B and A3 receptors have a lower affinity. [1] The modulation of these receptors by adenosine analogs has become a significant area of



research for therapeutic intervention in a range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[2]

Core Properties of Adenosine-2-Carboxymethylamide Analogs

While specific quantitative data for a compound precisely named "Adenosine-2-carboxymethylamide" is not readily available in the public domain, we can infer its likely properties based on its classification as a purine nucleoside analog and data from structurally similar compounds.

Table 1: General Physicochemical Properties of Adenosine Analogs

Property	Description	
Classification	Purine Nucleoside Analog[4][5][6]	
Molecular Formula (Adenosine)	C10H13N5O4[3]	
Appearance	Typically a white or off-white solid	
Solubility	Generally soluble in aqueous solutions and polar organic solvents	
Storage	Recommended to be stored at room temperature in the continental US, though this may vary elsewhere.[4]	

Biological Activity and Mechanism of Action

The biological effects of adenosine analogs are primarily dictated by their interaction with adenosine receptors. Modifications at the C2 and N5' positions of the adenosine scaffold are key strategies for tuning the affinity and selectivity of these compounds for the different receptor subtypes.

Antitumor Activity

Certain purine nucleoside analogs, including those related to "Adenosine-2-carboxymethylamide," have demonstrated broad antitumor activity, particularly against indolent



lymphoid malignancies.[4][5][6] The proposed mechanisms for this anticancer effect include:

- Inhibition of DNA Synthesis: By acting as mimics of natural nucleosides, these analogs can be incorporated into DNA or inhibit enzymes crucial for DNA replication and repair, leading to the arrest of cell proliferation.[4][6]
- Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells. [4][5][6]

Adenosine Receptor Modulation

Derivatives of 2-substituted 5'-N-ethylcarboxamidoadenosine (NECA) have been extensively studied as agonists for adenosine receptors.[7][8][9] The selectivity and potency of these analogs are highly dependent on the nature of the substituent at the C2 position.

- A2A Receptor Agonism: Many 2-substituted NECA derivatives are potent and selective A2A adenosine receptor agonists.[10] Activation of A2A receptors has been shown to have anti-inflammatory effects and to promote tissue repair and neovascularization.[11][12]
- A3 Receptor Agonism: Introduction of specific substituents at the C2 position can yield highaffinity agonists for the A3 adenosine receptor.[7]
- A2B Receptor Agonism: The development of potent and selective agonists for the A2B receptor is an active area of research, with modifications at the C2 and N6 positions of the adenosine ring being explored.[8][13]

Table 2: Biological Activities of Representative Adenosine Analogs

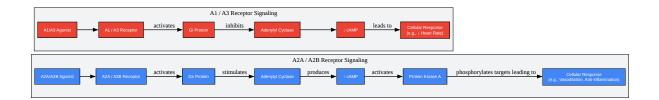


Compound Class	Primary Target	Observed Biological Effects	Reference
Purine Nucleoside Analogs	DNA Synthesis Pathways	Antitumor activity in lymphoid malignancies	[4][5]
2-alkynyl derivatives of NECA	A2 Adenosine Receptors	Potent inhibition of platelet aggregation and vasorelaxation	[9]
2-substituted NECA derivatives	A3 Adenosine Receptors	High-affinity binding and receptor activation	[7]
2-p-(2- Carboxyethyl)pheneth ylamino-5'-N- ethylcarboxamidoade nosine (CGS-21680)	A2A Adenosine Receptor	Inhibition of inflammation, promotion of angiogenesis and vasculogenesis	[11][12]

Signaling Pathways

The activation of adenosine receptors by agonists initiates intracellular signaling cascades that mediate the physiological response. The primary signaling pathway for A2A and A2B receptors involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In contrast, A1 and A3 receptor activation typically inhibits adenylyl cyclase, resulting in decreased cAMP levels.





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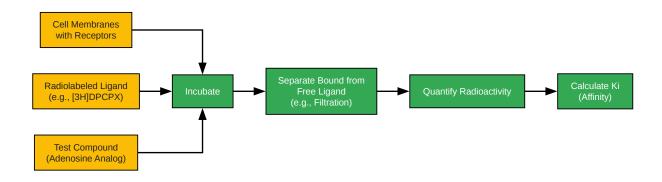
Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols

The characterization of adenosine analogs involves a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies cited in the literature.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor subtype.





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Caption: Workflow for Radioligand Binding Assay.

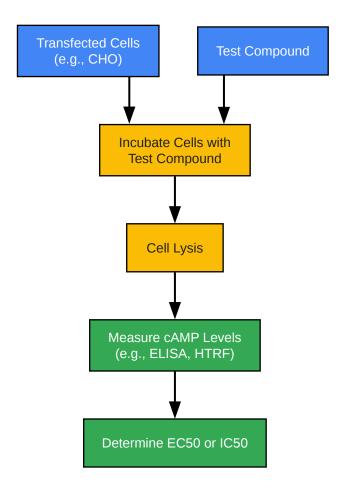
Detailed Methodology:

- Membrane Preparation: Cell membranes from cell lines stably transfected with the human adenosine receptor subtypes (e.g., CHO or HEK293 cells) are prepared.
- Incubation: The membranes are incubated with a specific radiolabeled ligand and varying concentrations of the unlabeled test compound.
- Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.





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Caption: Workflow for Adenylyl Cyclase Assay.

Detailed Methodology:

- Cell Culture: CHO cells stably expressing the desired human adenosine receptor subtype are cultured.
- Incubation: The cells are incubated with the test compound at various concentrations. For A1/A3 receptors, a stimulant of adenylyl cyclase (e.g., forskolin) is also added to measure inhibition.
- Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
- cAMP Quantification: The amount of cAMP produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.



Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or
IC₅₀ (for antagonists) values.

Synthesis of Carboxymethyl-Adenosine (CMAd)

In a different context, Carboxymethyl-adenosine (CMAd) has been identified as a product of the glycoxidation of adenosine, particularly in conditions of high sugar levels such as diabetes.[14] Its presence in biological samples may serve as a biomarker for diabetic intensity.[14]

Experimental Synthesis: A mixture of adenosine and chloroacetic acid in a phosphate buffer (pH 7.4) is incubated at 37°C for several days.[14] The formation of CMAd can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).[14]

Conclusion and Future Directions

The class of compounds related to "Adenosine-2-carboxymethylamide" represents a versatile scaffold for the development of novel therapeutics. While their potential as antitumor agents through the inhibition of DNA synthesis and induction of apoptosis is noted, the most significant research focus has been on their activity as modulators of adenosine receptors. The ability to fine-tune the selectivity and potency for different receptor subtypes by modifying the C2 and N5' positions of the adenosine molecule opens up possibilities for treating a wide array of diseases. Future research will likely focus on the development of highly selective agonists and antagonists with improved pharmacokinetic profiles and a deeper understanding of their in vivo efficacy and safety. The role of CMAd as a biomarker also warrants further investigation in clinical settings.

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